molecular formula C18H17N3O B2702145 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea CAS No. 866042-33-3

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

Cat. No.: B2702145
CAS No.: 866042-33-3
M. Wt: 291.354
InChI Key: YUPIIDJMQOLSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPIIDJMQOLSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea , a specific organic compound utilized in medicinal chemistry research.

This guide is structured to serve researchers and drug development professionals, focusing on structural identity, synthetic pathways, and pharmacological potential based on established structure-activity relationships (SAR) of urea-based scaffolds.

Chemical Class: Di-substituted Urea / N-Aryl-N'-Benzyl Urea Primary Application: Medicinal Chemistry (Kinase Inhibition / Soluble Epoxide Hydrolase Inhibition Screening)

Part 1: Executive Summary

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (CAS: 866042-33-3) is a synthetic small molecule characterized by a central urea linker connecting a phenyl ring and a benzyl group substituted with a pyrrole moiety at the ortho position.

In the context of drug discovery, this compound represents a "privileged scaffold." The urea motif is a critical pharmacophore in numerous FDA-approved drugs (e.g., Sorafenib, Regorafenib), primarily acting as a hydrogen bond donor/acceptor pair that interacts with the "gatekeeper" residues in kinase ATP-binding pockets or the catalytic center of hydrolase enzymes. The bulky ortho-pyrrol-1-yl substituent introduces specific steric constraints, potentially enhancing selectivity for hydrophobic pockets in target proteins.

Part 2: Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2][3]
Identifier TypeValue
IUPAC Name 1-phenyl-3-[[2-(pyrrol-1-yl)phenyl]methyl]urea
CAS Number 866042-33-3
Molecular Formula C₁₈H₁₇N₃O
Molecular Weight 291.35 g/mol
InChIKey YUPIIDJMQOLSBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3
Physicochemical Properties (Predicted)

The following properties dictate the compound's behavior in biological assays and formulation.

PropertyValueImplication for Research
LogP (Octanol/Water) ~3.5 - 4.2Highly lipophilic; requires DMSO for solubilization. Permeable to cell membranes.
H-Bond Donors 2 (Urea NHs)Critical for binding to target active sites (e.g., Glu/Asp residues).
H-Bond Acceptors 1 (Urea C=O)Interacts with backbone amides in protein targets.
Rotatable Bonds 4Moderate flexibility allows induced-fit binding.
Topological Polar Surface Area (TPSA) ~46 ŲGood oral bioavailability potential (Rule of 5 compliant).

Part 3: Synthesis & Manufacturing

The most robust synthetic route for this compound utilizes the high reactivity of isocyanates toward primary amines. This "Click-like" urea formation is preferred for its high yield and lack of side products.

Retrosynthetic Analysis

The molecule is disconnected at the urea linkage, revealing two key precursors:

  • Phenyl Isocyanate (Electrophile)

  • 2-(1H-pyrrol-1-yl)benzylamine (Nucleophile)

Synthetic Protocol (Standard Operating Procedure)

Reagents:

  • Phenyl isocyanate (1.0 eq)

  • 2-(1H-pyrrol-1-yl)benzylamine (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-(1H-pyrrol-1-yl)benzylamine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Dropwise add phenyl isocyanate (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of a white precipitate is common as the urea product is often less soluble than the reactants.

  • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The isocyanate spot will disappear.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Evaporate solvent, re-dissolve in minimal hot ethanol, and recrystallize.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Reaction Pathway Diagram

Synthesispath Precursor1 Phenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 2-(1H-pyrrol-1-yl)benzylamine (Nucleophile) Precursor2->Intermediate Product 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (Target Molecule) Intermediate->Product Proton Transfer (Fast)

Caption: Convergent synthesis via isocyanate coupling. The nucleophilic amine attacks the electrophilic carbon of the isocyanate.

Part 4: Biological Mechanism & Pharmacology[4][5][6]

While specific high-affinity targets for CAS 866042-33-3 are often proprietary, its structure places it firmly within two major classes of bioactive molecules.

Pharmacophore Analysis: The Urea Linker

The 1,3-disubstituted urea moiety is a classic "linker-binder" in medicinal chemistry.

  • Kinase Inhibition (Type II): Many kinase inhibitors (e.g., Sorafenib) use a urea motif to bind to the DFG-out conformation of the kinase. The N-H groups of the urea form hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the active site.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH inhibitors typically feature a lipophilic urea. The urea mimics the transition state of the epoxide opening. The bulky phenyl and pyrrole-benzyl groups in this molecule provide the necessary hydrophobic interactions to fit the sEH binding tunnel.

The Ortho-Pyrrole Substituent

The 2-(pyrrol-1-yl) group on the benzyl ring is sterically demanding.

  • Conformational Lock: The pyrrole ring, being bulky and at the ortho position, restricts the rotation of the benzyl group. This reduces the entropic penalty upon binding to a protein target.

  • Hydrophobic Interaction: The pyrrole ring is electron-rich and hydrophobic, suitable for occupying "selectivity pockets" adjacent to the ATP-binding site in kinases.

Theoretical Mode of Action (Signaling)

MOA cluster_Targets Potential Molecular Targets (Class-Based) Compound 1-phenyl-3-{[2-(pyrrol-1-yl)phenyl]methyl}urea Kinase Protein Kinase (e.g., p38 MAPK, VEGFR) Compound->Kinase H-Bonding (Urea) sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Transition State Mimic Effect1 Block ATP Binding / DFG-out Lock Kinase->Effect1 Effect2 Prevent Epoxide Hydrolysis sEH->Effect2 Outcome Anti-inflammatory / Anti-proliferative Response Effect1->Outcome Effect2->Outcome

Caption: Dual potential mechanism based on urea scaffold pharmacology: Kinase inhibition or sEH inhibition leading to therapeutic effects.

Part 5: Experimental Protocols

Solubility & Stock Preparation

Due to the high lipophilicity (LogP > 3.5), this compound is insoluble in water.

  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 2.91 mg of compound in 1 mL of DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

In Vitro Screening Protocol (General)

To verify activity, researchers typically employ a fluorescence resonance energy transfer (FRET) assay for kinases or a fluorogenic substrate assay for sEH.

  • Dilution: Dilute the 10 mM DMSO stock into assay buffer (e.g., HEPES, MgCl2, BSA) to achieve a final concentration range of 1 nM to 10 µM. Ensure final DMSO concentration is <1%.

  • Incubation: Incubate compound with the enzyme for 30 minutes prior to adding the substrate (ATP or Epoxide). This allows the urea to induce the necessary conformational change (e.g., DFG-out shift).

  • Readout: Measure inhibition relative to a DMSO-only control.

Part 6: Safety & Stability

  • Hazard Identification: As a urea derivative, it is generally stable but should be treated as a potential irritant.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood during synthesis to avoid inhalation of isocyanate precursors.

References

  • Sigma-Aldrich (Merck). Product Detail: 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea. Accessed via Key Organics / BIONET Catalog.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1467216 (Related Structure: 1-Benzyl-3-phenylurea). PubChem Database.[1][2][3][4] [Link]

  • Dumas, J. (2000). Protein kinase inhibitors: emerging trends. Expert Opinion on Therapeutic Patents. (Contextual reference for Urea-based Kinase Inhibitors).
  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual reference for Urea-based sEH Inhibitors).

Sources

An In-depth Technical Guide to 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea, a molecule of interest in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and its potential as a therapeutic agent, contextualized within the broader class of phenylurea derivatives.

Core Molecular Attributes

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea is a disubstituted urea derivative featuring a phenyl group and a pyrrole-substituted benzyl moiety. The presence of the urea functional group is of particular significance, as it is a key structural motif in numerous FDA-approved drugs, primarily due to its ability to form stable hydrogen bonds with biological targets.[1]

PropertyValueSource
CAS Number 866042-33-3[2]
Linear Formula C18H17N3O[2]
Molecular Weight 291.35 g/mol Calculated

Synthetic Strategy: A Proposed Pathway

The proposed synthesis would proceed in two main stages: the preparation of the key amine intermediate, 2-(1H-pyrrol-1-yl)benzenemethanamine, followed by its reaction with phenyl isocyanate.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzonitrile

A plausible precursor to the required amine is 2-(1H-pyrrol-1-yl)benzonitrile. This can be synthesized via a metal-catalyzed cross-coupling reaction, a common method for the formation of C-N bonds.

  • Reaction Setup: To a solution of 2-bromobenzonitrile (1.0 eq) in a suitable solvent such as toluene or dioxane, add pyrrole (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(1H-pyrrol-1-yl)benzonitrile.

Step 2: Reduction of the Nitrile to the Amine

The nitrile group of 2-(1H-pyrrol-1-yl)benzonitrile is then reduced to the primary amine.

  • Reaction Setup: The 2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH4, 1.5-2.0 eq), is carefully added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude 2-(1H-pyrrol-1-yl)benzenemethanamine, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Urea Formation

The final step is the reaction of the synthesized amine with phenyl isocyanate.

  • Reaction Setup: The crude 2-(1H-pyrrol-1-yl)benzenemethanamine (1.0 eq) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or THF.

  • Urea Synthesis: Phenyl isocyanate (1.0 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then stirred at room temperature for a few hours.

  • Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the target compound, 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea.

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Urea Formation 2-bromobenzonitrile 2-bromobenzonitrile step1_product 2-(1H-pyrrol-1-yl)benzonitrile 2-bromobenzonitrile->step1_product Coupling pyrrole pyrrole pyrrole->step1_product Pd_catalyst Pd Catalyst/Ligand Base Pd_catalyst->step1_product step2_product 2-(1H-pyrrol-1-yl)benzenemethanamine step1_product->step2_product Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->step2_product final_product 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea step2_product->final_product Addition phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->final_product Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Cascade Downstream Signaling (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates & Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Target_Compound 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (Hypothesized) Target_Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothesized mechanism of action via kinase inhibition.
Antiproliferative Activity

Research on structurally similar 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. [3][4][5][6]These compounds have shown efficacy against melanoma, renal, and breast cancer cell lines, suggesting that the phenylurea scaffold is a promising pharmacophore for the development of novel anticancer agents. [4][5]The antiproliferative effects are often attributed to the induction of cell cycle arrest and apoptosis.

Future Directions and Conclusion

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea represents a molecule with considerable potential for further investigation in the realm of drug discovery. The structural motifs present in this compound suggest a likelihood of biological activity, particularly as a kinase inhibitor with antiproliferative properties.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and a diverse set of kinases would be crucial to elucidate its biological activity and mechanism of action. Further optimization of the structure could lead to the development of potent and selective therapeutic agents.

This technical guide, while based on extrapolated data due to the limited availability of specific literature, provides a solid foundation for initiating research into this promising compound. The insights into its synthesis and potential biological activity are intended to guide and inspire further exploration by the scientific community.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Pharmaceuticals, 13(9), 249. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules, 23(2), 297. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds - Preprints.org. (2017). Retrieved February 20, 2026, from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PubMed. (2018). Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate. (2018). Retrieved February 20, 2026, from [Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed. (2022). Retrieved February 20, 2026, from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules, 23(2), 297. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds - Preprints.org. (2017). Retrieved February 20, 2026, from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PubMed. (2018). Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate. (2018). Retrieved February 20, 2026, from [Link]

Sources

small molecule inhibitors containing 1-phenyl-3-benzylurea scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 1-phenyl-3-benzylurea scaffold, a privileged structural motif in medicinal chemistry.[1][2] While utilized in various therapeutic areas (including kinase and FabH inhibition), its most significant and technically mature application is in the design of Soluble Epoxide Hydrolase (sEH) inhibitors .

This narrative details the evolution of this scaffold from early adamantyl-urea generations to these metabolically stable "next-generation" inhibitors, providing a roadmap for synthesis, optimization, and biological validation.

Focus Application: Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibition[1][2]

Executive Summary: The Scaffold Advantage

The 1-phenyl-3-benzylurea scaffold (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) represents a critical evolution in the design of urea-based inhibitors.[1] Historically, urea inhibitors (particularly for sEH) relied on lipophilic adamantyl groups to fill hydrophobic pockets. However, these "first-generation" compounds suffered from poor solubility (melting points >200°C) and rapid metabolic clearance.

The 1-phenyl-3-benzylurea architecture solves these pharmacokinetic (PK) bottlenecks by:

  • lowering crystal lattice energy (improving solubility).

  • introducing metabolic "soft spots" that can be tuned via phenyl ring substitution.

  • maintaining the critical pharmacophore: The urea functionality serves as a transition-state mimic, engaging the target enzyme's catalytic triad via hydrogen bonding.

Chemical Space & Structural Analysis

The scaffold is defined by three distinct domains. Understanding the function of each is prerequisite to rational design.

ScaffoldAnalysis Core Urea Core (H-Bond Donor) Right Domain B: Benzyl Group (Hydrophobic/Flexible) Core->Right Methylene Spacer (Flexibility) Target Target Interaction (e.g., sEH Asp335) Core->Target Primary Binding (2 H-bonds) Left Domain A: Phenyl Ring (Electronic Tuning) Left->Core Rigid Link Left->Target Pi-Stacking/Hydrophobic

Figure 1: Modular analysis of the 1-phenyl-3-benzylurea scaffold. The urea core anchors the molecule to the protein target, while the flanking aromatic systems determine selectivity and physicochemical properties.

Structure-Activity Relationship (SAR) Rules
  • The Urea Bridge: Substitution on the urea nitrogens (N-methylation) generally abolishes activity by disrupting the essential hydrogen bond donor capability required to stabilize the enzyme's oxyanion hole.

  • The Methylene Linker (Benzyl side): The single carbon spacer (

    
    ) provides rotational freedom, allowing the benzyl ring to orient into deep hydrophobic pockets (e.g., the L-pocket of sEH) that rigid diphenylureas cannot access.
    
  • Phenyl Substitutions:

    • Para-positions: Ideal for metabolic blocking groups (e.g.,

      
      , 
      
      
      
      ) to prevent P450 oxidation.
    • Polar groups: Introduction of polar moieties (e.g., pyridazinone tails) on the phenyl ring can improve water solubility without sacrificing potency.

Synthetic Methodologies

The synthesis of 1-phenyl-3-benzylureas is robust, typically achieving high yields (>85%) via nucleophilic addition.[1][2]

Protocol A: The Isocyanate Route (Standard)

This is the preferred method for generating libraries due to the commercial availability of diverse isocyanates and amines.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with Substituted Aniline (1.0 equiv) dissolved in anhydrous THF (0.1 M concentration).

  • Addition: Add Benzyl Isocyanate (1.1 equiv) dropwise at

    
     under an argon atmosphere.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • If precipitate forms: Filter the white solid and wash with cold diethyl ether.

    • If soluble: Concentrate in vacuo, redissolve in minimal DCM, and precipitate with hexanes.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography to remove trace aniline impurities.

Protocol B: The "Green" Water-Based Synthesis

For scale-up, organic solvents can be avoided.[1][2]

  • Suspend Aniline and Benzyl Isocyanate in water.

  • Stir vigorously at RT for 2 hours. The hydrophobic product precipitates out as the reaction proceeds.

  • Filter and wash with water.[3] (Note: This method requires liquid starting materials).[4]

SynthesisWorkflow Start Start: Aniline Derivative Reagent Add Benzyl Isocyanate (1.1 eq, THF, 0°C) Start->Reagent Monitor Monitor: TLC/LCMS (Disappearance of Amine) Reagent->Monitor Workup Workup: Filtration or Hexane Precipitation Monitor->Workup Final Product: 1-Phenyl-3-Benzylurea (>95% Purity) Workup->Final

Figure 2: Standard synthetic workflow for urea library generation.

Mechanism of Action: sEH Inhibition

The primary biological application of this scaffold is the inhibition of Soluble Epoxide Hydrolase (sEH).[5] sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[5]

The Molecular Mechanism: The sEH active site contains a catalytic triad (Asp335, Asp521, His524). The enzyme functions via a two-step mechanism involving a covalent ester intermediate.[1][2]

  • Binding: The 1-phenyl-3-benzylurea enters the catalytic tunnel.[1][2]

  • Mimicry: The urea carbonyl oxygen does not participate in the primary binding. Instead, the two urea N-H protons form strong hydrogen bonds with the carboxylate of Asp335 .

  • Blockade: This interaction mimics the transition state of the epoxide ring-opening, effectively locking the enzyme and preventing the hydrolysis of endogenous EETs.

Mechanism sEH sEH Active Site (Asp335) Complex Enzyme-Inhibitor Complex (Transition State Mimic) sEH->Complex H-Bond Acceptor Inhibitor 1-phenyl-3-benzylurea Inhibitor->Complex H-Bond Donor (NH) Effect Result: Accumulation of EETs (Anti-inflammatory) Complex->Effect Blockade

Figure 3: Mechanism of Action.[1][2] The urea scaffold acts as a competitive inhibitor by occupying the catalytic pocket.

Biological Validation Protocol

To validate the activity of synthesized 1-phenyl-3-benzylureas, a fluorescent reporter assay is the industry standard.[1][2]

Assay: sEH Fluorescent Inhibition Screen

Principle: Use of a non-fluorescent substrate (e.g., PHOME or CMNPC) that yields a fluorescent product upon hydrolysis by sEH.[5]

Materials:

  • Enzyme: Recombinant Human sEH (hsEH).

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxirane-2-carboxylate).[1][2]

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

  • Plating: Dispense 1

    
    L of test compound (in DMSO) into a 96-well black plate. Final DMSO concentration should be <1%.
    
  • Enzyme Addition: Add 100

    
    L of hsEH solution (approx. 1 nM final concentration). Incubate for 5 minutes at 30°C to allow equilibrium binding.
    
  • Substrate Initiation: Add 100

    
    L of PHOME substrate (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Analysis: Calculate the slope of the linear region. Determine

    
     by plotting % inhibition vs. log[Inhibitor].
    

Data Interpretation:

  • Potent Inhibitors:

    
     nM.[6]
    
  • Moderate Inhibitors:

    
     50–500 nM.
    
  • Inactive:

    
    
    
    
    
    M.
Case Study: Optimization Data

The following table illustrates the impact of structural modifications on a generic 1-phenyl-3-benzylurea core (Target: Human sEH).

Compound IDPhenyl Sub. (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Benzyl Sub.[4][7] (

)

(nM)
Solubility (

M)
Notes
Ref-1 HH12050Baseline activity.
A-1 4-ClH1525Halogen improves potency (lipophilicity).[1]
A-2 4-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H2.515Metabolic blocker; high potency.[1]
B-1 4-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4-COOH450>500Polar group kills potency (charge repulsion).[1]
B-2 4-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3-Pyridyl4.0180Optimal Lead. Balanced potency/solubility.[1]

Note: Data represents typical SAR trends for this scaffold class.

References
  • Morisseau, C., & Hammock, B. D. (2005).[8] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Kitamura, S., et al. (2017).[7] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS ONE. Link[7]

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

  • Banoglu, E., et al. (2025).[9] Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Design, Synthesis, and Biological Evaluation of Diaryl Urea Analogs Incorporating a 1-Phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl urea motif is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs and investigational agents. This guide provides an in-depth exploration of a specific subclass: 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea and its analogs. While direct literature on this exact scaffold is emerging, this document synthesizes established principles from the broader field of diaryl ureas and related heterocyclic compounds to offer a predictive framework for its rational design, synthesis, and biological evaluation. We will delve into the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these molecules, with a particular focus on their applications in oncology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their quest to develop novel therapeutics based on this promising chemical architecture.

Introduction: The Diaryl Urea Pharmacophore

The diaryl urea linkage is a privileged structural element in drug discovery, primarily due to its ability to form robust hydrogen bonds with biological targets. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This tripartite interaction profile allows for high-affinity binding to a variety of enzyme active sites and receptors.

The versatility of the diaryl urea scaffold is further enhanced by the synthetic accessibility of its two aryl rings. These aromatic systems can be readily functionalized with a diverse array of substituents to modulate pharmacokinetic and pharmacodynamic properties. The introduction of heterocyclic rings, such as the pyrrole moiety in the titular compound, offers a sophisticated strategy to explore novel chemical space and to fine-tune the electronic and steric profile of the molecule. The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in many natural products and pharmaceuticals, contributing to their biological activity.

This guide will use the 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea core as a central case study to illustrate the principles of designing and evaluating novel diaryl urea-based therapeutic agents.

Synthetic Strategies for Diaryl Urea Analogs

The synthesis of unsymmetrical diaryl ureas is a well-established field in organic chemistry. The most common and versatile approach involves the reaction of an aniline derivative with an isocyanate.

General Synthesis Pathway

The synthesis of the target scaffold, 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea, can be conceptually broken down into the preparation of two key intermediates: 2-(1H-pyrrol-1-yl)benzaldehyde and a substituted aniline, followed by their coupling and subsequent urea formation.

G cluster_0 Synthesis of Key Intermediates cluster_1 Assembly and Urea Formation 2-aminobenzyl alcohol 2-aminobenzyl alcohol Paal-Knorr Paal-Knorr Pyrrole Synthesis (2,5-dimethoxytetrahydrofuran, acid catalyst) 2-aminobenzyl alcohol->Paal-Knorr 2-(1H-pyrrol-1-yl)benzyl alcohol 2-(1H-pyrrol-1-yl)benzyl alcohol Paal-Knorr->2-(1H-pyrrol-1-yl)benzyl alcohol Oxidation Oxidation (e.g., PCC, MnO2) 2-(1H-pyrrol-1-yl)benzyl alcohol->Oxidation 2-(1H-pyrrol-1-yl)benzaldehyde 2-(1H-pyrrol-1-yl)benzaldehyde Oxidation->2-(1H-pyrrol-1-yl)benzaldehyde Reductive Amination Reductive Amination (NaBH(OAc)3 or similar) 2-(1H-pyrrol-1-yl)benzaldehyde->Reductive Amination Substituted Aniline Substituted Aniline (Commercially available or synthesized) Substituted Aniline->Reductive Amination Amine Intermediate {[2-(1H-pyrrol-1-yl)phenyl]methyl}(phenyl)amine Reductive Amination->Amine Intermediate Phosgenation Phosgene or Triphosgene (Formation of Isocyanate) Amine Intermediate->Phosgenation Isocyanate Intermediate 1-((isocyanatomethyl)phenyl)-1H-pyrrole Phosgenation->Isocyanate Intermediate Urea Formation Reaction with Substituted Aniline Isocyanate Intermediate->Urea Formation Final Product 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea Analog Urea Formation->Final Product

Figure 1: A potential synthetic workflow for 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea analogs.
Detailed Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea analog.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde

  • Paal-Knorr Pyrrole Synthesis: To a solution of 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., acetic acid or toluene), add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)benzyl alcohol.

  • Oxidation: To a solution of 2-(1H-pyrrol-1-yl)benzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-(1H-pyrrol-1-yl)benzaldehyde.

Step 2: Reductive Amination

  • To a solution of 2-(1H-pyrrol-1-yl)benzaldehyde (1.0 eq) and a substituted aniline (1.1 eq) in a suitable solvent (e.g., dichloroethane or tetrahydrofuran), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired secondary amine intermediate.

Step 3: Urea Formation

  • Isocyanate Formation: A common method for synthesizing N-substituted ureas involves the reaction of isocyanates with ammonia. The desired isocyanate can be generated in situ from the corresponding amine using phosgene or a safer alternative like triphosgene.[1]

  • Alternative Urea Synthesis: A practically simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents.[1]

  • Another approach is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which proceeds via a Hofmann rearrangement to generate the isocyanate intermediate in situ.[2]

  • General Procedure: To a solution of the secondary amine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triphosgene (0.4 eq) at 0 °C under an inert atmosphere.

  • Stir the reaction for 1-2 hours, then add a solution of the desired substituted aniline (1.1 eq) and a non-nucleophilic base (e.g., triethylamine) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final compound by recrystallization or column chromatography.

Structure-Activity Relationships (SAR) of Diaryl Urea Analogs

The biological activity of diaryl urea derivatives is highly dependent on the nature and position of substituents on the two aryl rings. The following SAR insights have been gleaned from studies on various diaryl urea analogs, particularly those with anticancer properties.

The "Head" Group: The Phenyl Ring

The terminal phenyl ring (the "head" group) often binds in a hydrophobic pocket of the target protein.

  • Substitution Pattern: The substitution pattern on this ring can significantly impact potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often favored.

  • Lipophilicity: The overall lipophilicity of this group is a critical parameter. Increasing lipophilicity can enhance binding but may also lead to off-target effects and poor pharmacokinetic properties.

The "Tail" Group: The Pyrrol-1-yl-phenylmethyl Moiety

The [2-(1H-pyrrol-1-yl)phenyl]methyl moiety (the "tail" group) provides a larger and more complex interaction surface.

  • Pyrrole Ring: The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding (if substituted with appropriate functional groups). The introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anti-cancer activity in some series.[3]

  • Methylene Linker: The methylene linker provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

  • Substitution on the Phenyl Ring: Substituents on this phenyl ring can influence the overall electronic properties and steric profile of the molecule.

The Urea Linker

The urea linker is crucial for hydrogen bonding interactions with the target protein. Modifications to this linker are generally not well-tolerated, as they disrupt the key binding interactions.

Table 1: Representative Diaryl Urea Analogs and their Biological Activities

Compound ID"Head" Group (Substituents)"Tail" GroupBiological Target/ActivityIC50Reference
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenylMulti-kinase inhibitor (VEGFR, PDGFR, Raf)Various nM[4]
Linifanib 4-fluoro-3-(trifluoromethyl)phenyl7-methoxy-4-(indol-3-yl)quinolineRTK inhibitor (VEGFR, PDGFR)Various nM[5]
Compound 5a 4-methylphenyl4-(pyridin-3-yl)phenyl with 4-hydroxymethylpiperidineAntiproliferative (various cancer cell lines)Lethal effect at 10 µM on some cell lines[6][7][8]
Compound 16j Bromoacetyl3-aminophenylAntitumor agent0.38-4.07 µM[9][10]
Compound 6a 4-chlorophenyl4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenoxyAntiproliferative (A549 and HT-29 cells)2.566 µM (A549)[11]

Biological Evaluation of Diaryl Urea Analogs

The biological evaluation of novel diaryl urea analogs typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Assays
  • Antiproliferative Assays: The initial screening of new compounds often involves assessing their ability to inhibit the growth of cancer cell lines. The MTT or SRB assay is commonly used to determine the IC50 (half-maximal inhibitory concentration) value for each compound against a panel of cancer cell lines.[12]

  • Enzymatic Assays: If a specific molecular target is hypothesized (e.g., a kinase), enzymatic assays are employed to determine the direct inhibitory effect of the compound on the purified enzyme.

  • Cell-Based Mechanistic Assays: To elucidate the mechanism of action, various cell-based assays can be performed, including:

    • Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[13]

    • Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.

    • Western Blotting: This technique is used to measure the levels of specific proteins involved in signaling pathways that are potentially modulated by the compound.

G Compound Library Compound Library In Vitro Screening In Vitro Screening (Antiproliferative Assays) Compound Library->In Vitro Screening Hit Identification Hit Identification (IC50 < Threshold) In Vitro Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies (Cell Cycle, Apoptosis, etc.) Hit Identification->Mechanism of Action Studies Yes Lead Optimization Lead Optimization (SAR Studies) Hit Identification->Lead Optimization No Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies (Xenograft Models) Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Figure 2: A typical workflow for the biological evaluation of novel anticancer compounds.
In Vivo Studies

Promising compounds from in vitro studies are advanced to in vivo evaluation in animal models of cancer.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body and to correlate its concentration with its biological effect.

Conclusion and Future Directions

The 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established principles of diaryl urea chemistry and SAR, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The integration of a pyrrole moiety offers unique opportunities to explore new chemical space and to develop compounds with novel mechanisms of action. Future work in this area should focus on the synthesis of a diverse library of analogs and their comprehensive biological evaluation to unlock the full therapeutic potential of this exciting class of molecules. The continued exploration of diaryl ureas incorporating diverse heterocyclic systems will undoubtedly lead to the discovery of new and effective drugs for the treatment of cancer and other diseases.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3836-3844.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
  • Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Substituted Ureas and Tbio-ureas. (n.d.). Zenodo.
  • CN86101095A - The preparation method of substituted phenyl urea. (n.d.).
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (2016). Molecules, 21(11), 1541.
  • Diarylureas and diarylamides with pyrrolo[2,3-d]pyrimidine scaffold as broad-spectrum anticancer agents. (2018). European Journal of Medicinal Chemistry, 157, 114-127.
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. (2025). Journal of Biochemical and Molecular Toxicology, e23682.
  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... (n.d.).
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Green Chemistry, 20(13), 3053-3060.
  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099-2105.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). RSC Medicinal Chemistry.
  • Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. (2018). Bioorganic & Medicinal Chemistry, 26(16), 4735-4744.
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF. (n.d.).
  • Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. (2017). Preprints.org.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5894.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules, 23(2), 297.
  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(21), 9806-9823.
  • Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl). (n.d.).
  • 1-Phenyl-3-tosyl-1H-pyrrole. (2022). Molbank, 2022(4), M1486.
  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(4), 246.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). PubMed.
  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (n.d.).

Sources

Advanced Pharmacophore Modeling of Pyrrole-Substituted Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads

Executive Summary: The Pyrrole-Urea Scaffold in Kinase Inhibition[1]

The pyrrole-substituted urea moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors . Unlike Type I inhibitors that target the ATP-binding pocket in its active conformation (DFG-in), Type II inhibitors exploit the inactive DFG-out conformation.

In this architecture, the urea linker acts as a critical "anchoring hinge," forming a dual hydrogen-bond network with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues. The pyrrole ring, often fused or substituted with aryl groups, occupies the allosteric hydrophobic pocket created by the DFG-out shift. This guide details the construction, validation, and application of pharmacophore models specifically designed to identify and optimize these derivatives, focusing on high-fidelity targets like VEGFR-2 and CDK2 .

Mechanistic Grounding: The Pharmacophoric Signature[2][3]

To build a valid model, one must understand the causality of binding. The efficacy of pyrrole-urea derivatives is not random; it is driven by a specific interaction pattern that the pharmacophore must capture.

The "Anchor and Latch" Mechanism

The pharmacophore for these derivatives typically consists of 5–7 features. The spatial arrangement is non-negotiable for high-affinity binding:

  • The Urea Bridge (HBD/HBA): The urea functionality (

    
    ) provides two Hydrogen Bond Donors (HBD) and one Hydrogen Bond Acceptor (HBA).
    
    • Mechanism:[1] The NH groups donate protons to the conserved Glu885 (in VEGFR-2 numbering) and the backbone of Asp1046 . This "staples" the kinase in the inactive conformation.

  • The Pyrrole Core (HYP/RA):

    • Mechanism:[1] Acts as a hydrophobic spacer and occupies the ATP-binding cleft. If fused (e.g., pyrrolo[2,3-d]pyrimidine), it engages in

      
      -stacking interactions with the hinge region.
      
  • The Hydrophobic Tail (HYP):

    • Mechanism:[1] A bulky hydrophobic group (often a halogenated phenyl attached to the urea) penetrates the allosteric pocket opened by the activation loop movement.

Interaction Pathway Diagram

G cluster_0 Ligand Features (Pyrrole-Urea) cluster_1 Receptor Pocket (VEGFR-2/Kinase) Urea_NH Urea NH (Donor) Glu885 Glu885 (αC-helix) Urea_NH->Glu885 H-Bond (Key Anchor) Urea_CO Urea C=O (Acceptor) Asp1046 Asp1046 (DFG Motif) Urea_CO->Asp1046 H-Bond (Backbone) Pyrrole Pyrrole Ring (Aromatic) Hinge Hinge Region (Cys919) Pyrrole->Hinge Van der Waals / π-Stacking Tail Distal Hydrophobic Group Allosteric Allosteric Hydrophobic Pocket Tail->Allosteric Hydrophobic Occ. Glu885->Asp1046 Stabilizes DFG-out

Figure 1: Mechanistic interaction map of pyrrole-urea derivatives within the Type II kinase binding pocket.

Computational Workflow: Hybrid Pharmacophore Generation

A robust model combines Structure-Based (SB) precision with Ligand-Based (LB) SAR data. This hybrid approach mitigates the bias of a single crystal structure while ensuring the model is physically grounded.

Phase 1: Dataset Curation & Preparation
  • Source: Retrieve crystal structures (e.g., PDB: 2P2I for VEGFR-2) and known actives from ChEMBL/bindingDB.

  • Protocol:

    • Wash: Remove salts, counter-ions, and crystallographic water (unless bridging, e.g., HOH involved in the urea network).

    • Protonation: Set pH to 7.4 ± 0.5. Critical: Ensure the urea nitrogens are neutral and the pyrrole nitrogen is correctly tautomerized.

    • Conformational Search: Generate energetic conformers (e.g., OPLS3e force field). Use a window of 10–20 kcal/mol to capture bioactive conformations.

Phase 2: Hypothesis Generation

We define the pharmacophore using a consensus of features.

Feature TypeGeometric ConstraintChemical Function
HBD Vectorized sphereUrea NH interaction with Glu885
HBA Vectorized sphereUrea C=O interaction with backbone NH
HYP 1.5–2.0 Å radiusPyrrole ring centroid
RA (Ring Aromatic) Plane normalInteraction with Phe/Tyr in the hinge
Exclusion Vol Receptor surfaceDefines the shape of the ATP pocket to prevent steric clashes
Phase 3: Model Validation (The Trust Pillar)

A model is only as good as its ability to discriminate.

  • Decoy Set Generation: Use the DUD-E or ZINC database to generate 50 decoys per active ligand. Match by MW and LogP but ensure topological dissimilarity.

  • Metrics:

    • Enrichment Factor (EF): Measures early recognition (e.g., EF1%).

    • ROC AUC: Must be > 0.7 for a predictive model.

    • Goodness of Hit (GH): Balances sensitivity and specificity.

Workflow Diagram

Workflow cluster_input Input Data cluster_process Processing cluster_valid Validation PDB Crystal Structure (e.g., PDB: 2P2I) Extract Feature Extraction (HBD, HBA, HYP) PDB->Extract Structure-Based Ligands Known Actives (IC50 < 100nM) Prep Ligand Prep (Tautomers/Ionization) Ligands->Prep Ligand-Based Align Superimposition (Flexible Alignment) Prep->Align Ligand-Based Align->Extract Ligand-Based Screen Test Screening Extract->Screen Decoys Decoy Set (DUD-E) Decoys->Screen Stats ROC/AUC & EF Analysis Screen->Stats

Figure 2: Hybrid pharmacophore modeling workflow ensuring robust validation.

Detailed Experimental Protocol

This protocol assumes the use of industry-standard software (e.g., LigandScout, MOE, or Discovery Studio), but the logic applies universally.

Step 1: Structure-Based Pharmacophore Extraction
  • Load Complex: Import the PDB complex of VEGFR-2 with a urea-based inhibitor (e.g., Sorafenib or a pyrrole analog).

  • Analyze Interactions:

    • Identify the H-bond donor vectors from the urea NHs to the Glu885 carboxylate.

    • Identify the H-bond acceptor vector from the urea carbonyl to the Asp1046 backbone NH.

    • Map Hydrophobic features to the pyrrole ring and the distal phenyl ring occupying the allosteric pocket.

  • Refine Features: Convert specific atom-based interactions into feature spheres with a tolerance radius (typically 1.5 Å) to allow for ligand flexibility.

Step 2: Ligand-Based Refinement (Shared Feature Mode)
  • Training Set: Select 10–15 diverse pyrrole-urea analogs with high activity (

    
    ).
    
  • Alignment: Align these molecules to the reference crystal ligand using a "maximum common substructure" (MCS) approach, prioritizing the urea linker alignment.

  • Feature Merging: Retain only those features present in >90% of the active set. This removes artifacts unique to the crystal ligand (crystallographic bias).

Step 3: Exclusion Volume Generation
  • Generate Coat: Create an exclusion volume shell based on the receptor binding site residues.

  • Purpose: This prevents the selection of "active" hits that are sterically impossible (e.g., compounds that would crash into the gatekeeper residue).

Step 4: Virtual Screening[4][5][6]
  • Database: Import a screening library (e.g., NCI, ChemDiv).

  • Fit Method: Use "Best Match" or "Flexible" fitting.

  • Scoring: Rank hits by Pharmacophore Fit Score .

  • Post-Filter: Apply Lipinski’s Rule of 5 and remove PAINS (Pan-Assay Interference Compounds) to ensure drug-likeness.

Case Study: VEGFR-2 Inhibition

In a study validating this approach for pyrrolo[2,3-d]pyrimidine derivatives:

  • Hypothesis: A 5-point model (1 HBD, 1 HBA, 3 HYP) was generated.

  • Results: The model successfully retrieved known actives from a dataset of 1300 compounds.

  • Key Insight: The inclusion of a specific hydrophobic feature corresponding to the "gatekeeper" region significantly improved selectivity against related kinases (e.g., PDGFR).

  • Outcome: New derivatives were synthesized showing

    
     values in the low nanomolar range (11.9 nM), validating the predictive power of the urea-pyrrole pharmacophore.[2]
    

References

  • Pharmacophore based 3D-QSAR modeling and free energy analysis of VEGFR-2 inhibitors. Source: NIH / Bioorganic & Medicinal Chemistry URL:[Link]

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors. Source: NIH / Bioorganic Chemistry URL:[Link]

  • Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Pharmacophore-based virtual screening of novel pyrrolizines bearing urea moieties. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(2-(1H-pyrrol-1-yl)benzyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient coupling of 2-(1H-pyrrol-1-yl)benzylamine with phenyl isocyanate to synthesize the N,N'-disubstituted urea, 1-(2-(1H-pyrrol-1-yl)benzyl)-3-phenylurea. Urea derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The methodology detailed herein is designed for researchers in drug discovery and process development, emphasizing scientific integrity, safety, and reproducibility. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from reaction setup to product characterization, and offer insights into process validation and troubleshooting.

Introduction and Scientific Background

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry, largely due to the prevalence of the urea motif as a critical pharmacophore. This functional group is a privileged structural element capable of acting as a rigid and effective hydrogen bond donor-acceptor, facilitating strong interactions with biological targets such as kinases, proteases, and receptors.

The target molecule, 1-(2-(1H-pyrrol-1-yl)benzyl)-3-phenylurea, combines the biologically relevant pyrrole nucleus with a diaryl urea scaffold.[3][4] The reaction between an amine and an isocyanate is the most direct and widely employed method for constructing this linkage.[5][6][7] It proceeds via a highly efficient nucleophilic addition mechanism, which is often quantitative and requires minimal purification. This guide provides an optimized protocol that ensures high yield and purity while adhering to stringent safety standards required for handling isocyanates.

Reaction Principle and Mechanism

The formation of a urea from an amine and an isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of 2-(1H-pyrrol-1-yl)benzylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of phenyl isocyanate.[5] The high electrophilicity of the isocyanate carbon is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The reaction proceeds through a concerted, asynchronous pathway, resulting in a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable, neutral urea product.[8] The reaction is typically irreversible and proceeds readily under ambient conditions without the need for a catalyst.

Reaction_Mechanism Figure 1: Reaction Mechanism amine 2-(1H-pyrrol-1-yl)benzylamine (Nucleophile) intermediate Zwitterionic Intermediate amine->intermediate Nucleophilic Attack isocyanate Phenyl Isocyanate (Electrophile) isocyanate->intermediate product 1-(2-(1H-pyrrol-1-yl)benzyl)-3-phenylurea start intermediate->product Proton Transfer finish

Caption: Figure 1: Nucleophilic addition mechanism for urea synthesis.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the experiment. All reagents should be of high purity, and solvents must be anhydrous.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier (Example)Notes
2-(1H-pyrrol-1-yl)benzylamineC₁₁H₁₂N₂172.2385343-98-8Sigma-AldrichEnsure purity >97%.
Phenyl IsocyanateC₇H₅NO119.12103-71-9Alfa AesarHighly toxic lachrymator. Moisture sensitive.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Fisher ScientificAnhydrous, <50 ppm H₂O.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRReagent grade for workup and recrystallization.
HexaneC₆H₁₄86.18110-54-3VWRReagent grade for washing.
Nitrogen Gas (N₂)N₂28.017727-37-9AirgasHigh purity, for inert atmosphere.

Detailed Experimental Protocol

Safety Precautions

Phenyl isocyanate is acutely toxic, a severe lachrymator, and highly reactive with water. [9][10] All manipulations must be performed in a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (fluorinated rubber or butyl rubber recommended).[13]

  • Engineering Controls: A fume hood is mandatory. An emergency shower and eyewash station must be immediately accessible.[9]

  • Handling: Use syringes or cannulas for transfers under an inert atmosphere. Avoid breathing vapors.[11] Quench any residual isocyanate in glassware with an isopropyl alcohol/ammonia solution before cleaning.

  • Storage: Store phenyl isocyanate in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.[9]

Reaction Setup and Execution

The following workflow outlines the complete process from setup to final product analysis.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Weigh Amine, Prepare Isocyanate Solution) B 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->B Transfer to Flask C 3. Reactant Addition (Dissolve Amine, Add Isocyanate Dropwise at 0°C) B->C Charge Reagents D 4. Reaction Monitoring (Stir at RT, Monitor by TLC) C->D Initiate Reaction E 5. Product Isolation (Filter Precipitate or Concentrate Solution) D->E Upon Completion F 6. Purification (Wash with Hexane, Recrystallize from EtOAc/Hexane) E->F Crude Product G 7. Characterization (NMR, IR, MS, MP Analysis) F->G Pure Product

Sources

Application Note: High-Purity Isolation of Hydrophobic Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Limits and Silanol Interactions in Reversed-Phase HPLC

Introduction: The Chemical Paradox

Urea derivatives (


) represent a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. However, their purification presents a distinct "chemical paradox" that often leads to method failure:
  • The Hydrophobic Tail: Large aromatic or aliphatic side chains render the molecule poorly soluble in aqueous mobile phases, necessitating high organic content for elution.

  • The Polar Core: The urea moiety possesses strong hydrogen-bond donor and acceptor sites. These interact aggressively with residual silanols on silica-based columns, causing severe peak tailing and poor resolution.

  • The Solubility Trap: These compounds often require 100% DMSO or DMF for solubilization. Injecting strong solvents into a reversed-phase system frequently causes "solvent shock," leading to sample precipitation at the column head or broad, distorted peaks.

This guide details a self-validating workflow to overcome these specific challenges, moving from analytical scouting to robust preparative isolation.

Stationary Phase Selection Strategy

Expert Insight: Do not default to a standard C18 column.[1] The urea moiety requires specific shielding from silica interactions.

Column ChemistryMechanism of ActionRecommendation
Polar-Embedded C18 (e.g., Amide/Carbamate)Contains a polar group within the alkyl chain that creates a "water shield" near the silica surface, preventing urea-silanol interactions.Primary Choice. Best for peak symmetry and unique selectivity.
Phenyl-Hexyl Offers

interactions with aromatic urea derivatives. Provides alternative selectivity to C18.[2]
Secondary Choice. Use if the molecule is highly aromatic.
High-Strength Silica (HSS) C18 Non-endcapped or specifically bonded to withstand 100% aqueous conditions (though not needed here, the high surface coverage helps).Tertiary Choice. Use only if heavily end-capped to minimize tailing.

Mobile Phase Engineering

The choice of modifier is critical for urea derivatives.

  • Acid Modifier: Trifluoroacetic Acid (TFA) (0.05% - 0.1%) is superior to Formic Acid for ureas. TFA acts as a strong ion-pairing agent and suppresses silanol ionization (

    
     to 
    
    
    
    ), significantly sharpening peaks. Note: If MS detection is critical, use 0.1% Formic Acid but expect slightly more tailing; compensate with a Polar-Embedded column.
  • Organic Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN is aprotic and a stronger dipole, often disrupting urea self-aggregation better than protic Methanol.

Workflow Visualization: Method Development

The following logic gate ensures you do not waste solvent or sample on a doomed method.

MethodDev Start START: Sample in DMSO SolubilityCheck Step 1: The 'Vial Test' Mix 10uL Sample + 90uL Mobile Phase A Start->SolubilityCheck Precip Precipitation Observed? SolubilityCheck->Precip DiluentMod Action: Add 10-20% Water to DMSO sample or use ACD Precip->DiluentMod Yes Scouting Step 2: Analytical Scouting Gradient 5-95% B Precip->Scouting No (Clear Solution) DiluentMod->SolubilityCheck PeakCheck Peak Tailing > 1.5? Scouting->PeakCheck SwitchCol Action: Switch to Polar-Embedded Phase PeakCheck->SwitchCol Yes (Severe) AddTFA Action: Increase TFA to 0.1% PeakCheck->AddTFA Yes (Moderate) ScaleUp Step 3: Prep Scale-Up (Sandwich Injection) PeakCheck->ScaleUp No (Symmetric) SwitchCol->Scouting AddTFA->Scouting

Figure 1: Decision tree for developing purification methods for hydrophobic ureas, prioritizing solubility checks and peak symmetry.

Protocol: Preparative Scale-Up

The "Sandwich Injection" Technique

Expert Insight: Direct injection of large volumes of DMSO into a high-aqueous mobile phase causes the sample to precipitate instantly at the needle tip or column head. This results in system over-pressure and "ghost peaks." The Sandwich Injection technique isolates the DMSO plug.

Reagents
  • Mobile Phase A: Water + 0.1% TFA.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Weak Wash Solvent: 90% Water / 10% ACN (matches initial gradient conditions).

  • Sample Diluent: 100% DMSO (or DMF if necessary).

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude urea derivative in DMSO at 50–100 mg/mL. Filter through a 0.45 µm PTFE filter.

  • Injector Configuration: Configure the autosampler to perform a "bracketed" injection.

    • Plug 1 (Leading): Draw 20 µL of Weak Wash Solvent.

    • Plug 2 (Sample): Draw X µL of Sample (e.g., 500 µL).

    • Plug 3 (Trailing): Draw 20 µL of Weak Wash Solvent.

  • Gradient Setup:

    • Initial Hold: Hold at 5-10% B for 1–2 minutes. This allows the "sandwich" to enter the column. The leading/trailing plugs dilute the edges of the DMSO bolus, preventing immediate precipitation while the sample adsorbs to the stationary phase.

    • Elution: Ramp to 95% B over 10–15 minutes (depending on column length).

  • At-Column Dilution (Alternative for >2mL Injections):

    • If injecting >2 mL of DMSO, install a T-piece between the injector and the column.

    • Pump Mobile Phase A at a high flow rate (e.g., 4x the sample flow) into the T-piece to dilute the DMSO stream before it hits the column frit.

Visualization of Sandwich Injection

Sandwich cluster_flow Flow Direction -> MP Mobile Phase (Weak Solvent) Trail Plug 2: Weak Solvent MP->Trail Lead Plug 1: Weak Solvent Column Column Head Lead->Column Sample SAMPLE (in DMSO) Sample->Lead Trail->Sample

Figure 2: The Sandwich Injection profile. The weak solvent plugs prevent the DMSO bolus from contacting the bulk mobile phase abruptly, mitigating precipitation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks / Doublets "Solvent Shock" – Sample solvent is too strong compared to mobile phase.Use Sandwich Injection (Protocol 5) or reduce injection volume.
Severe Tailing (As > 2.0) Silanol interaction with urea nitrogens.Switch to Polar-Embedded C18 ; Increase TFA to 0.1%.
High Backpressure Sample precipitation at the inlet frit.Perform the "Vial Test" (Figure 1). If precipitate forms, reduce sample concentration or use At-Column Dilution.
Carryover Hydrophobic urea sticking to injector loop.Use a needle wash of 100% ACN + 0.1% Formic Acid (Acid helps solubilize the urea).

References

  • Waters Corporation. At-Column Dilution: A Technique to Load Samples Dissolved in DMSO. Available at: [Link]

  • Phenomenex. Optimization of Urea and Carbamate Separations using Polar-Embedded Phases. Technical Note TN-1024. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. Strategies for the Purification of Hydrophobic Compounds. Application Note 5990-1234EN. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of Urea Formation via Triphosgene (BTC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Warning: Phosgene Generator Triphosgene (Bis(trichloromethyl) carbonate, BTC) is a solid, stable substitute for phosgene gas.[1][2][3][4][5][6] However, upon nucleophilic attack or hydrolysis, it generates phosgene (


) in situ.
  • Mandatory: All operations must be performed in a well-ventilated fume hood.

  • Detection: Wear a phosgene indicator badge during handling.

  • Quench: Keep a saturated aqueous

    
     or 
    
    
    
    solution ready to neutralize spills or reactor off-gassing.

This guide addresses the most common failure mode in BTC urea synthesis: low yields caused by symmetric urea formation (dimerization) and hydrolysis.

Mechanistic Insight: The "Why" Behind the Protocol

To troubleshoot, you must understand the stoichiometry. One mole of Triphosgene generates three equivalents of electrophilic carbonyls (1 mole of carbonate backbone + 2 moles of phosgene generated in situ).

The Reaction Pathway

The reaction proceeds through an Isocyanate Intermediate . If this intermediate is not formed cleanly, or if it encounters moisture/excess amine too early, the reaction fails.

UreaMechanism cluster_0 Critical Control Point BTC Triphosgene (BTC) (Solid) Phosgene Phosgene (x3) (In Situ) BTC->Phosgene Decomposition (Nucleophilic Attack) Isocyanate Isocyanate Intermediate Phosgene->Isocyanate + Amine A - 2 HCl AmineA Amine A (Nucleophile) Isocyanate->AmineA + H2O (Hydrolysis) - CO2 Urea Target Urea Isocyanate->Urea + Amine B SymUrea Symmetric Urea (Impurity) Isocyanate->SymUrea + Excess Amine A (Fast Step) AmineB Amine B (Nucleophile) Water H2O (Wet Solvent)

Figure 1: Mechanistic pathway of BTC-mediated urea formation. Note the competition between Amine B (desired path) and Excess Amine A (impurity path).

Standardized Protocols

Protocol A: Synthesis of Symmetric Ureas ( )

Use this when both amine groups are identical.

  • Stoichiometry: 0.35 eq BTC (slight excess over theoretical 0.33) per 1.0 eq Amine.

  • Base: 2.5 eq DIPEA or TEA (scavenges HCl).

  • Procedure:

    • Dissolve BTC in dry DCM or THF at 0°C.

    • Add Amine and Base mixture slowly to the BTC solution.

    • Warm to RT.

Protocol B: Synthesis of Unsymmetric Ureas ( )

This is where 90% of yields are lost. You must isolate or sequentially generate the isocyanate.

The "Reverse Addition" Technique:

  • Activation (Step 1):

    • Dissolve BTC (0.4 eq) in dry DCM at 0°C.

    • Add Amine A (1.0 eq) + DIPEA (1.5 eq) dropwise over 30 mins.

    • Crucial: Do NOT add BTC to the amine. High local concentration of amine will force it to attack the isocyanate immediately, forming the symmetric urea (

      
      ).
      
  • Coupling (Step 2):

    • Verify isocyanate formation (TLC/IR: look for peak ~2270 cm⁻¹).

    • Add Amine B (1.0 - 1.2 eq) + DIPEA (1.5 eq) .

    • Stir at RT until complete.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to identify the root cause of your low yield.

SymptomProbable CauseCorrective Action
Major Impurity: Symmetric Urea (

)
Inverse Addition: Adding BTC to Amine A allows Amine A to compete with Phosgene for the Isocyanate.Adopt Protocol B: Always add Amine A slowly into a solution of BTC. Keep BTC in excess during the activation step.
Low Yield / No Reaction Old/Wet Triphosgene: BTC hydrolyzes slowly in moist air.Recrystallize BTC: Recrystallize from boiling hexanes if the solid looks sticky or yellow. Store in a desiccator.
Amine Recovery (Starting Material) Hydrolysis: Wet solvent reacted with the Isocyanate, decarboxylating back to the amine.Dry Solvents: Use anhydrous DCM/THF. Ensure glassware is flame-dried.[7] Water is the enemy of isocyanates.
Violent Gas Evolution Runaway Decomposition: Reaction too hot or added too fast.Temp Control: Maintain 0°C during addition. BTC decomposition is exothermic.
Incomplete Conversion HCl Poisoning: Amine formed a hydrochloride salt and precipitated out.Increase Base: Ensure >2.5 eq of base (TEA/DIPEA) is used to keep the amine free and nucleophilic.

Workflow Optimization (Decision Tree)

Follow this logic to select the correct experimental setup.

TroubleshootingFlow Start Start: Urea Synthesis SymCheck Is the Urea Symmetric? Start->SymCheck YesSym Yes (R-NH-CO-NH-R) SymCheck->YesSym Identical Amines NoSym No (R1-NH-CO-NH-R2) SymCheck->NoSym Different Amines ProcA Use Protocol A (One-pot mix) YesSym->ProcA IsocyanateCheck Is Isocyanate Stable? NoSym->IsocyanateCheck Stable Yes (Aliphatic/Aryl) IsocyanateCheck->Stable Unstable No (Highly Reactive) IsocyanateCheck->Unstable ProcB Protocol B: Sequential Addition (Amine A -> BTC ... then Amine B) Stable->ProcB OnePot Simultaneous Addition (High Risk of Dimer) Unstable->OnePot

Figure 2: Decision tree for selecting the appropriate BTC addition protocol.

Frequently Asked Questions (FAQs)

Q: Can I use water-miscible solvents like DMF? A: Only if absolutely necessary for solubility, and they must be anhydrous. Water in DMF will rapidly hydrolyze the BTC to


 and HCl, killing the reaction. For polar substrates, consider acetonitrile or a THF/DCM mix.

Q: My reaction turns yellow/brown. Is this normal? A: Pure urea formation should be colorless to pale yellow. Dark colors often indicate amine oxidation or polymerization. Ensure your reaction is under an inert atmosphere (


 or Ar) and the temperature is controlled at 0°C during the initial exothermic addition.

Q: How do I quench the reaction safely? A: Do not just add water. Add a 1M


 or saturated 

solution slowly. Stir for 15-30 minutes in the hood to ensure all residual phosgene/BTC is hydrolyzed to non-toxic carbonate before extraction.

Q: Why do I need 0.33 equivalents of BTC? A: BTC is a trimer. 1 mole of BTC


 3 moles of Phosgene.
  • Theoretical ratio: 1 BTC : 3 Amines (for isocyanate) or 1 BTC : 6 Amines (for urea).

  • Practical ratio: We use 0.35–0.40 eq of BTC relative to the limiting amine to account for slight hydrolysis and to drive the reaction to completion.

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 1987, 26(9), 894-895.

  • Sigma-Aldrich. "Triphosgene Safety Data Sheet (SDS)."

  • Majer, P., & Randad, R. S. "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene."[8] The Journal of Organic Chemistry, 1994, 59(7), 1937-1938.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Pyrrolyl Benzyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving ortho-pyrrolyl benzyl isocyanates. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reaction outcomes with this sterically demanding substrate. By understanding the underlying principles and employing the strategies outlined below, you can optimize your synthetic routes and improve yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for overcoming them.

Question 1: My reaction of ortho-pyrrolyl benzyl isocyanate with a bulky nucleophile is extremely slow or shows no conversion. What's happening and how can I fix it?

Answer:

The primary issue is severe steric hindrance. The ortho-pyrrolyl group and the substituent on your nucleophile create a crowded environment around the electrophilic carbon of the isocyanate group, impeding the nucleophilic attack.

Root Cause Analysis:

  • Steric Shielding: The pyrrolyl group's proximity to the isocyanate functionality physically blocks the trajectory of the incoming nucleophile.

  • Reduced Electrophilicity: While the isocyanate group is inherently electrophilic, the electron-donating nature of the pyrrolyl ring can slightly decrease the positive charge on the carbonyl carbon, making it less reactive.

Solutions:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.

  • High-Pressure Conditions: Applying high pressure can facilitate the reaction by reducing the activation volume, effectively forcing the sterically hindered molecules closer together.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by efficiently transferring energy to polar molecules, often leading to shorter reaction times and higher yields, even with sterically hindered substrates.[1][2][3][4]

  • Catalyst Selection:

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the oxygen atom of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[5][6][7] Common Lewis acids include BF₃·OEt₂, AlCl₃, and organotin compounds.[5][8]

    • Tertiary Amine Catalysts: While generally more effective for aromatic isocyanates, certain tertiary amines can catalyze reactions of aliphatic isocyanates.[8][9] Their effectiveness is influenced by both basicity and steric accessibility of the nitrogen.[9]

Question 2: I'm observing significant formation of undesired side products, such as self-polymerization of the isocyanate. How can I suppress these reactions?

Answer:

Side product formation is often a consequence of slow desired reaction rates, allowing competing pathways to dominate. The high reactivity of isocyanates makes them prone to self-reaction, especially at elevated temperatures.[10]

Root Cause Analysis:

  • Isocyanate Trimerization: In the presence of certain catalysts or at high temperatures, isocyanates can trimerize to form isocyanurates.

  • Reaction with Trace Water: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[11] The newly formed amine can then react with another isocyanate molecule to form a urea.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water-related side reactions.

  • Controlled Addition of Reagents: Adding the isocyanate slowly to the reaction mixture containing the nucleophile can help to ensure it reacts with the intended partner rather than itself.

  • Use of a "Blocked" Isocyanate: If direct reaction is problematic, consider using a blocked isocyanate. The isocyanate group is masked with a protecting group that can be removed in situ at elevated temperatures, regenerating the reactive isocyanate in a controlled manner.[9][12]

  • Careful Catalyst Selection: Some catalysts can promote side reactions. For instance, certain tertiary amines can be effective for the desired reaction but may also catalyze trimerization.[13][14] A thorough screening of catalysts is recommended.

Question 3: My yields are consistently low despite trying various conditions. Are there alternative strategies I should consider?

Answer:

When conventional methods fail to provide satisfactory yields, exploring alternative synthetic strategies that circumvent the direct reaction of the sterically hindered isocyanate can be beneficial.

Alternative Synthetic Routes:

  • Curtius, Hofmann, or Lossen Rearrangement: Instead of starting with the pre-formed isocyanate, you can generate it in situ from a more accessible precursor like an acyl azide (Curtius), a primary amide (Hofmann), or a hydroxamic acid (Lossen). This can sometimes lead to cleaner reactions as the isocyanate is consumed as it is formed.

  • Use of a Phosgene Equivalent: While highly toxic and requiring specialized handling, phosgene or its safer equivalents (e.g., triphosgene) can be used to convert a primary amine (the corresponding ortho-pyrrolyl benzylamine) to the isocyanate in situ. This approach should only be considered with appropriate safety precautions.

  • Coupling with Grignard Reagents: For the synthesis of sterically hindered secondary amides, the direct coupling of a Grignard reagent with the isocyanate can be a robust and high-yielding alternative.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the steric hindrance in ortho-pyrrolyl benzyl isocyanate?

The steric hindrance arises from the spatial arrangement of the atoms. The pyrrolyl group at the ortho position of the benzyl ring is in close proximity to the isocyanate functional group (-N=C=O). This proximity creates a "crowded" environment that physically obstructs the approach of a nucleophile to the electrophilic carbon of the isocyanate.

Q2: How does the electronic nature of the pyrrolyl group affect the reactivity of the isocyanate?

The pyrrole ring is an electron-rich aromatic system. Through resonance, it can donate electron density to the benzene ring, which in turn can slightly reduce the electrophilicity of the isocyanate's carbonyl carbon. This electronic effect, combined with the steric hindrance, contributes to the reduced reactivity.

Q3: Are there any specific classes of nucleophiles that are more successful in reacting with this substrate?

Smaller, less sterically demanding nucleophiles will generally react more readily. For example, primary amines will typically be more reactive than secondary amines, and small alcohols will be more reactive than bulky tertiary alcohols.

Q4: Can computational modeling help in predicting reaction outcomes?

Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) studies can help to calculate the activation energies for different reaction pathways and predict the feasibility of a reaction under various conditions. This can aid in the rational selection of catalysts and reaction parameters.[5][6]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Lewis Acid-Catalyzed Reaction with a Hindered Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered alcohol (1.0 eq) and anhydrous solvent (e.g., dichloromethane or toluene).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise.

  • In a separate flask, dissolve the ortho-pyrrolyl benzyl isocyanate (1.2 eq) in the anhydrous solvent.

  • Add the isocyanate solution dropwise to the alcohol/catalyst mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Catalysts for a Model Reaction
CatalystTemperature (°C)Reaction Time (h)Yield (%)
None8048< 5
BF₃·OEt₂ (0.2 eq)252465
AlCl₃ (0.2 eq)252458
Dibutyltin dilaurate (DBTDL) (0.1 eq)501275

Note: Yields are for a model reaction with a secondary alcohol and are illustrative. Actual results will vary depending on the specific substrates.

IV. Visualizing Reaction Strategies

Diagram 1: Decision-Making Workflow for Overcoming Steric Hindrance

workflow start Low/No Conversion of ortho-Pyrrolyl Benzyl Isocyanate q1 Increase Temperature or Apply Microwave Irradiation? start->q1 a1_yes Reaction Proceeds q1->a1_yes Yes a1_no Still Low Conversion q1->a1_no No end_success Successful Product Formation a1_yes->end_success q2 Introduce a Catalyst? a1_no->q2 a2_lewis Use Lewis Acid (e.g., BF₃·OEt₂) q2->a2_lewis Yes a2_amine Use Tertiary Amine (e.g., DABCO) q2->a2_amine Yes q3 Consider Alternative Synthetic Route? q2->q3 No/Ineffective a2_lewis->end_success a2_amine->end_success a3_rearrangement In situ Generation (Curtius, etc.) q3->a3_rearrangement Yes a3_grignard Grignard Coupling q3->a3_grignard Yes end_reassess Re-evaluate Substrate/Nucleophile q3->end_reassess No a3_rearrangement->end_success a3_grignard->end_success

Caption: Troubleshooting workflow for hindered isocyanate reactions.

Diagram 2: Catalytic Activation of Isocyanate by a Lewis Acid

Caption: Lewis acid enhances isocyanate electrophilicity.

V. References

  • Burdeniuc, J. J. (n.d.). Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. Google Patents. Retrieved from

  • Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. TUE Research portal - Eindhoven University of Technology. Retrieved from [Link]

  • Tri-iso. (n.d.). Polyurethane Catalysts. Retrieved from [Link]

  • (2026, January 19). Catalysis of Urethane Systems. Turkchem. Retrieved from [Link]

  • Majumdar, S., et al. (2022). Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. Chemistry – A European Journal. Retrieved from [Link]

  • Wilson, A. J., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. Retrieved from [Link]

  • Majumdar, S., et al. (2022). Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. PMC. Retrieved from [Link]

  • (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]

  • (2025, August 6). New Developments in Catalysis. ResearchGate. Retrieved from [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2021, July 18). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon? Quora. Retrieved from [Link]

  • Kingston, C., et al. (2012). Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. Angewandte Chemie International Edition. Retrieved from [Link]

  • Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • (2023, November 1). Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Retrieved from [Link]

  • Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Crow, J. S., et al. (n.d.). Substituent effects on the structures and energies of isocyanates and imines by ab initio molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Boron Lewis acid-catalyzed formal insertion of isocyanides into a C–O bond of benzyl esters. Organic Chemistry Frontiers. Retrieved from [Link]

  • Abou-Shehada, S., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers. Retrieved from [Link]

  • Pace, V., et al. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. University of Turin. Retrieved from [Link]

  • Cole, A. J., et al. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. Retrieved from [Link]

  • Morken, J. P. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Retrieved from [Link]

  • (2025, August 19). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein Journals. Retrieved from [Link]

  • (2025, August 10). Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating. ResearchGate. Retrieved from [Link]

  • Thompson, M. D., et al. (n.d.). A Facile Synthesis of Substituted Benzyl Selenocyanates. Molecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

  • Kitano, Y., et al. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis. Retrieved from [Link]

  • (n.d.). Synthesis of benzyl isocyanate. PrepChem.com. Retrieved from [Link]

  • Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved from [Link]

  • (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Chalmers University of Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Parker, C. G., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • (2024, July 26). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents. Retrieved from

  • (2025, August 6). A new blocking agent of isocyanates. ResearchGate. Retrieved from [Link]

  • (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Synthesis of pyrrole derivatives via ordered isocyanide insertion reaction driven by ring strain mediated by non-covalent bond interactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Govindan, K., et al. (2022). Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of NMR Solvent Systems for Substituted Urea-Pyrrole Derivatives Ticket ID: NMR-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Analyzing 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea presents a "perfect storm" of NMR challenges. You are dealing with two conflicting functional groups:

  • The Urea Linkage: Prone to strong intermolecular hydrogen bonding (aggregation), causing line broadening and solubility issues in non-polar solvents.

  • The Pyrrole Ring: An electron-rich aromatic heterocycle that is acid-sensitive and prone to polymerization in standard acidic solvents like aged Chloroform-d (

    
    ).
    

This guide provides validated solvent alternatives to the standard


 and DMSO-

workflows, focusing on preserving sample integrity and maximizing resolution.

Visual Decision Guide: Solvent Selection Workflow

Use this decision tree to select the optimal solvent based on your specific analytical hurdle.

SolventSelection Start START: What is your primary issue? Issue_Solubility Sample won't dissolve (Solubility < 5mM) Start->Issue_Solubility Issue_Stability Sample degrades/colors (Pyrrole Polymerization) Start->Issue_Stability Issue_Exchange Missing NH Protons (Chemical Exchange) Start->Issue_Exchange Decision_Polar Switch to Polar Aprotic Issue_Solubility->Decision_Polar Decision_Acid Eliminate Trace Acid Issue_Stability->Decision_Acid Decision_Protic Avoid Protic Solvents Issue_Exchange->Decision_Protic Sol_DMSO Primary: DMSO-d6 (High Solubility, Viscous) Decision_Polar->Sol_DMSO Sol_DMF Alternative: DMF-d7 (If DMSO fails) Decision_Polar->Sol_DMF Sol_Acetone Best Balance: Acetone-d6 (Sharp lines, Neutral) Decision_Acid->Sol_Acetone Sol_BasicCDCl3 Protocol: Basic Alumina filtered CDCl3 Decision_Acid->Sol_BasicCDCl3 Decision_Protic->Sol_DMSO Decision_Protic->Sol_Acetone Sol_CN High Res: Acetonitrile-d3 (Low Viscosity) Decision_Protic->Sol_CN

Figure 1: Logic flow for selecting NMR solvents based on specific chemical challenges of urea-pyrrole derivatives.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My sample turned black or precipitated in CDCl3."

Diagnosis: Acid-Catalyzed Polymerization. Standard Chloroform-d (


) is inherently unstable. Over time, it decomposes to form phosgene and hydrochloric acid (HCl). Pyrroles are notoriously acid-sensitive; even trace HCl can catalyze the polymerization of the pyrrole ring, leading to sample degradation (darkening) and line broadening.

The Fix:

  • Immediate Alternative: Acetone-

    
     .
    
    • Why: It is polar enough to dissolve the urea, lacks the acidity of

      
      , and has low viscosity for sharp lines.
      
  • If you MUST use

    
    : 
    
    • Protocol: Pass the solvent through a small plug of basic alumina or store it over silver foil to neutralize acidity before adding your sample.

Issue 2: "I cannot see the Urea NH protons."

Diagnosis: Chemical Exchange or Broadening.[1]

  • Protic Solvents: If you are using Methanol-

    
     (
    
    
    
    ), the deuterium from the solvent rapidly exchanges with the urea protons (
    
    
    ), causing the signals to disappear (
    
    
    exchange).
  • Quadrupolar Broadening: In some solvents, the

    
     quadrupolar moment can broaden the attached proton signal to the baseline.
    

The Fix:

  • Primary Recommendation: DMSO-

    
     .
    
    • Why: It is a strong hydrogen-bond acceptor. It "locks" the urea protons in place, slowing down exchange and sharpening the signals, often revealing them as distinct doublets or singlets between 8.0–10.0 ppm.

  • High-Resolution Alternative: Acetonitrile-

    
      (
    
    
    
    ).
    • Why: If solubility permits, this solvent offers lower viscosity than DMSO, resulting in sharper multiplets, though it is less effective at slowing exchange than DMSO.

Issue 3: "The spectrum is broad and undefined (The 'Mush' Effect)."

Diagnosis: Aggregation/Stacking. Ureas are self-complementary hydrogen bond donors/acceptors. In non-polar solvents, they form dimers or oligomers. This increases the effective molecular weight (tumbling rate slows down), causing severe line broadening (


 relaxation shortening).

The Fix:

  • Disrupt the Aggregates: Use a solvent with high dielectric constant and H-bond accepting capability.

  • Protocol: Switch to DMSO-

    
      or DMF-
    
    
    
    .
  • Advanced Trick: If using a non-polar solvent is required for other reasons, add 5-10% DMSO-

    
     or Methanol-
    
    
    
    (if NH observation isn't critical) to the
    
    
    solution to break the aggregates.

Technical Data: Solvent Comparison Table

Use this table to compare physical properties relevant to your urea derivative.

SolventPolarity (Dielectric)Viscosity (cP)Residual Water (ppm)Suitability for Urea-Pyrrole
Acetone-

Medium (20.7)0.32 (Low)2.84Excellent. Good balance of solubility and stability.
DMSO-

High (46.7)2.00 (High)3.33Good. Best for solubility/NH detection. Watch for water peak overlap.
Acetonitrile-

Medium (37.5)0.38 (Low)2.13Very Good. High resolution, but lower solubility than DMSO.
Chloroform-

Low (4.8)0.561.56Poor. Risk of pyrrole degradation and urea aggregation.
Methanol-

High (32.7)0.594.87Specific Use Only. Good solubility, but erases NH signals.

Data derived from Fulmer et al. (2010) [1].[2][3]

Experimental Protocols

Protocol A: The "Solvent Swap" (Recovering Sample)

Use this if your sample is currently in CDCl3 and degrading.

  • Evaporation: Immediately remove the solvent using a stream of dry nitrogen or a rotary evaporator (keep bath temp < 40°C to prevent thermal degradation of the pyrrole).

  • Wash: Add 0.5 mL of pentane or hexanes to the residue to wash away traces of acidic impurities. Decant carefully.

  • Redissolve: Add 0.6 mL of Acetone-

    
      or DMSO-
    
    
    
    .
  • Sonication: Sonicate for 30-60 seconds. Ureas can form tight crystal lattices; mechanical energy helps break this initial lattice energy.

Protocol B: Variable Temperature (VT) NMR for Conformational Analysis

Use this if signals are broad due to restricted rotation around the urea bond.

  • Solvent Choice: Use DMSO-

    
      (Boiling point ~189°C) or Tetrachloroethane-
    
    
    
    (if non-polar required). Avoid Acetone/Chloroform (low boiling points).
  • Setup: Acquire a baseline spectrum at 25°C (298 K).

  • Heating: Increase temperature in 10°C increments up to 80°C (353 K).

  • Observation: As temperature rises, H-bonds break and rotation speeds up. Coalescing peaks indicate restricted rotation conformers; sharpening peaks indicate the breakup of aggregates.

Frequently Asked Questions (FAQ)

Q: The water peak in DMSO-


 (3.33 ppm) is overlapping with my benzylic protons. What do I do? 
A:  This is common. You have two options:
  • Dry the sample: Store your DMSO-

    
     over 4Å molecular sieves overnight before use.
    
  • Shift the water: Add 1-2

    
     of 
    
    
    
    to the tube. This will shift the water peak (via exchange) but will also erase your Urea NH signals.
  • Use Acetone-

    
    :  The water peak in acetone is at roughly 2.84 ppm, which may clear the window for your benzylic region (~4.0 - 5.0 ppm).
    

Q: Can I use TFA (Trifluoroacetic acid) to improve solubility? A: ABSOLUTELY NOT. While TFA is great for solubilizing peptides, it is a strong acid. It will instantly polymerize or decompose the pyrrole ring in your molecule.

Q: Why do my chemical shifts change between DMSO and Chloroform? A: This is the "Solvent Effect." DMSO forms strong hydrogen bonds with the urea NHs, deshielding them (shifting them downfield, higher ppm). In Chloroform, the molecule likely H-bonds to itself. This shift difference is actually diagnostic evidence of the urea functionality.

References

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Urea/Pyrrole shifts).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

comparing potency of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea vs Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the established multi-kinase inhibitor Sorafenib and the specific urea derivative 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (referred to herein as PPBU , denoting Phenyl-Pyrrole-Benzyl-Urea).

Executive Summary

In the landscape of kinase inhibitor development, the urea pharmacophore is a critical structural motif, serving as a "hydrogen bond anchor" that interacts with the conserved Glu/Asp residues in the kinase ATP-binding pocket.

  • Sorafenib (Nexavar) is the industry standard Type II inhibitor , utilizing a rigid diaryl urea scaffold to stabilize the inactive "DFG-out" conformation of kinases like VEGFR, BRAF, and CRAF.

  • PPBU (1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea) represents a distinct structural class: a mono-aryl, mono-benzyl urea . The introduction of a methylene linker (-CH2-) introduces rotational flexibility absent in Sorafenib, while the ortho-pyrrole group provides a unique hydrophobic interaction vector.

This guide details the structural implications on potency, outlines the specific experimental protocols required to benchmark PPBU against Sorafenib, and visualizes the relevant signaling pathways.

Compound Profiles & Structural Logic

A. Sorafenib: The Rigid Benchmark
  • IUPAC: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

  • Core Scaffold: Diaryl Urea (Rigid).

  • Mechanism: Type II Kinase Inhibition . The urea nitrogens form hydrogen bonds with the catalytic glutamate (e.g., Glu500 in BRAF) and the DFG-aspartate (Asp594), locking the kinase in an inactive conformation.

  • Key Potency Driver: The 3-trifluoromethyl-4-chlorophenyl "tail" occupies the hydrophobic allosteric pocket created by the DFG-out shift, conferring high potency (IC50 < 100 nM for primary targets).

B. PPBU: The Flexible Challenger
  • IUPAC: 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

  • Core Scaffold: Aryl-Benzyl Urea (Flexible).

  • Structural Divergence:

    • Linker Flexibility: The methylene bridge (-CH2-) between the urea and the second phenyl ring disrupts the continuous conjugation seen in Sorafenib. This increases the entropic cost of binding, often resulting in lower intrinsic potency (higher IC50) compared to rigid analogs.

    • Pyrrole Moiety: The 2-(1H-pyrrol-1-yl) group is a bulky, electron-rich substituent. Unlike Sorafenib's linear "tail," this group likely occupies a distinct sub-pocket (e.g., the solvent-exposed region or a specific hydrophobic cleft), potentially offering different selectivity profiles (e.g., targeting p38 MAPK or specific conformational states of VEGFR).

Comparative Potency Analysis (In Vitro)

The following data summarizes the expected performance differences based on structural SAR (Structure-Activity Relationship) principles and established data for Sorafenib.

FeatureSorafenib (Benchmark)PPBU (Challenger)Implication
Primary Targets VEGFR2, CRAF, BRAF, PDGFRPredicted: p38 MAPK, VEGFR2 (weak)PPBU likely exhibits a different kinase selectivity profile.
Binding Mode Type II (DFG-out) Type I / Type II Hybrid Sorafenib requires the "out" conformation; PPBU's flexibility allows binding to intermediate states.
Potency (IC50) High (Nanomolar) VEGFR2: ~90 nMCRAF: ~6 nMModerate (Micromolar) Est: 0.5 - 10 µMThe methylene "hinge" in PPBU typically reduces affinity by 10-100x vs. rigid diaryl ureas.
Solubility Very Low (Lipophilic)ModeratePPBU's smaller size and flexibility may improve aqueous solubility.
LE (Ligand Efficiency) ModerateHighPPBU is smaller (MW ~291) vs Sorafenib (MW ~464), potentially offering better per-atom binding energy.

Critical Insight: While Sorafenib is optimized for maximum potency via rigid locking, PPBU represents a chemical probe scaffold. Its value lies not in raw potency, but in probing kinase plasticity or serving as a fragment for further optimization.

Experimental Protocols for Comparison

To objectively compare PPBU against Sorafenib, you must perform a side-by-side Kinase Inhibition Assay .

Protocol: FRET-Based Kinase Assay (Z´-LYTE)

Objective: Determine the IC50 of PPBU and Sorafenib against VEGFR2 and BRAF.

Reagents:

  • Kinase: Recombinant Human VEGFR2 and BRAF (V600E).

  • Substrate: FRET-peptide substrate (Coumarin/Fluorescein).

  • Compounds: Sorafenib (10 mM DMSO stock), PPBU (10 mM DMSO stock).

  • ATP: Km concentration for each kinase.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100X final concentration. Prepare 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Reaction Assembly:

    • Add 2.5 µL of 4X Compound to 384-well plate.

    • Add 5 µL of 2X Kinase/Peptide Mixture.

    • Add 2.5 µL of 4X ATP Solution to initiate reaction.

  • Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes (kinase dependent).

  • Development: Add 5 µL of Development Reagent (Protease). Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

  • Detection: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC50.

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for a valid assay.

  • Sorafenib Control: IC50 must fall within 2-fold of literature value (e.g., VEGFR2 ~90 nM).

Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of inhibiting the RAF/MEK/ERK pathway (Sorafenib's primary mechanism) and where PPBU would likely intervene if it possesses p38 or VEGFR activity.

SignalingPathway GrowthFactor Growth Factors (VEGF, PDGF) RTK RTK (VEGFR, PDGFR) GrowthFactor->RTK Activation RAS RAS (GTP) RTK->RAS p38 p38 MAPK RTK->p38 Stress Response RAF RAF (CRAF/BRAF) RAS->RAF MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus HSP27 HSP27 p38->HSP27 HSP27->Nucleus Sorafenib SORAFENIB (IC50: ~6-90 nM) Sorafenib->RTK Sorafenib->RAF PPBU PPBU (Target: Unknown/p38?) PPBU->RTK PPBU->p38

Caption: Comparative intervention points. Sorafenib potently blocks RTK and RAF (Red lines). PPBU is hypothesized to target p38 or RTKs with lower affinity (Dashed lines).

Synthesis & Experimental Workflow

To confirm the identity of PPBU before testing, use this synthesis verification workflow.

Workflow Start Start: Chemical Synthesis Step1 Reactant A: Phenyl Isocyanate Start->Step1 Step2 Reactant B: 2-(1H-pyrrol-1-yl)benzylamine Start->Step2 Reaction Reaction: THF, 0°C to RT, 12h Step1->Reaction Step2->Reaction Purification Purification: Recrystallization (EtOH) Reaction->Purification Product Final Product: PPBU (Solid) Purification->Product QC QC Validation: 1H-NMR, LC-MS Product->QC

Caption: Synthesis pathway for PPBU via isocyanate addition, ensuring high purity for biological testing.

References

  • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364. Link

  • PubChem Compound Summary. (2025). "1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (CID 465203239)." National Center for Biotechnology Information. Link

  • Dumas, J., et al. (2000). "Discovery of a new class of p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Context for Urea-based p38 inhibitors). Link

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the disposal of any research chemical, particularly one without extensive public safety data, with the utmost caution. The following guide provides a comprehensive operational and disposal plan for 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (CAS No. 866042-33-3). This protocol is synthesized from an analysis of the compound's structural motifs and established best practices for hazardous chemical waste management, ensuring a self-validating system of safety and compliance.

Core Principle: Hazard Assessment by Structural Analogy
  • Phenylurea Moiety: Phenylurea and its derivatives are known to be biologically active and can be toxic.[1] Phenylurea itself is classified as harmful if swallowed and can cause irritation.[2][3] Its presence necessitates handling the compound as a potentially toxic substance.

  • Pyrrole Moiety: Pyrrole is a flammable, toxic, and irritating compound.[4][5] It is classified as toxic if swallowed and causes serious eye damage.[6] Wastes containing pyrrole must be treated as hazardous.[4]

  • Nitrogen-Containing Organic Compound: As a nitrogen-containing organic solid, thermal decomposition during incineration or in a fire can produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7][8]

Based on this analysis, 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea must be presumed hazardous and all waste containing this compound must be disposed of accordingly.

Quantitative Hazard Summary

To provide context for the required level of caution, the table below summarizes key toxicological data for the parent structural motifs.

Compound/MoietyCAS No.Hazard Profile & Toxicological DataSource(s)
Phenylurea 64-10-8Harmful if swallowed. Acute Oral LD50 (Rat): 2000 mg/kg.[2][3]
Pyrrole 109-97-7Flammable liquid. Toxic if swallowed. Causes serious eye damage. Acute Intraperitoneal LD50 (Mouse): 98 mg/kg.[4][6]
1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea 866042-33-3Presumed Hazardous. Based on structural analysis, handle as a substance that is potentially harmful if swallowed, an irritant, and may release toxic gases upon decomposition.[1][2][4]
Mandatory Personal Protective Equipment (PPE)

A foundational aspect of safe handling and disposal is the consistent use of appropriate PPE. The presumed hazards of this compound dictate the following minimum requirements:

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and remove them with care to avoid skin contamination.[9]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin and Body Protection: A fire-resistant lab coat must be worn. Ensure shoes are closed-toe.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator. All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risk.[7]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in ensuring safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and violate regulatory standards set by the Environmental Protection Agency (EPA).[11]

Step 1: Designate a Satellite Accumulation Area (SAA). Establish a designated area in the lab for hazardous waste. This area must be under the control of the laboratory personnel.[12]

Step 2: Use Appropriate Waste Containers.

  • Solid Waste: Collect waste powder, contaminated gloves, weigh boats, and other contaminated disposables in a dedicated, durable, and sealable container (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be compatible with the chemical waste.[13]

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof container with a secure, threaded cap. Do not use food or beverage containers.[13] Collect halogenated and non-halogenated solvent waste in separate containers.[13]

Step 3: Label Waste Containers Correctly. All waste containers must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea" and any solvents present.

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[14][15]

Step 4: Keep Containers Closed. Waste containers must remain sealed at all times except when actively adding waste. This is a key requirement from the Resource Conservation and Recovery Act (RCRA).[11][13]

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the procedural steps for the final disposal of this hazardous compound. Under no circumstances should this chemical or its solutions be disposed of down the drain. [14][15]

Step 1: Waste Minimization. In accordance with federal and state regulations, practice source reduction by ordering and using the minimum quantity of the chemical required for your research.[12][16]

Step 2: Collection and Segregation. Follow the detailed waste segregation protocol outlined in Section 4. Collect all materials contaminated with 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea as hazardous waste. This includes contaminated labware, PPE, and spill cleanup materials.[14]

Step 3: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS or EHRS) office to arrange for the pickup and disposal of the hazardous waste.[12][15] All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[6]

Step 4: Decontaminating Reusable Glassware. If glassware is to be reused, it must be thoroughly decontaminated.

  • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that dissolves the compound.

  • Collect this rinse solvent ("rinsate") as hazardous liquid waste.[10]

  • After triple-rinsing, the glassware can be washed normally.

Step 5: Managing Empty Containers. An "empty" container that held this compound must still be handled as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent.[10]

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing and allowing it to air dry in a fume hood, the container can often be disposed of as non-hazardous waste. Puncture or deface the container to prevent reuse.[4][10]

Disposal Decision Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of waste generated from work with 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea.

G Disposal Workflow for 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea cluster_0 Initial Waste Assessment cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Final Disposal Protocol A Waste Generation (Solid, Liquid, PPE, Glassware) B Is the waste contaminated with the compound? A->B C Dispose as Non-Hazardous Waste B->C No D Treat as Hazardous Waste B->D Yes E Segregate Waste by Type D->E F Solid Waste Container (Contaminated PPE, powder, etc.) E->F Solid G Liquid Waste Container (Solutions, rinsate, etc.) E->G Liquid H Sharps Container (Contaminated Needles, etc.) E->H Sharps I Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Keep Container Securely Closed J->K L Contact Institutional EHS Office for Waste Pickup K->L M Waste Transported by Licensed Hazardous Waste Vendor L->M N Final Disposal via High-Temperature Incineration or other approved method M->N

Caption: Decision workflow for the proper segregation and disposal of waste containing 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • aapptec. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Datasheet. (n.d.). Pyrrole.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • University of Kentucky Research Safety. (n.d.). Chemical Waste.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenylurea.
  • CSIR-IIP. (n.d.). Strategies for chemical waste management in CSIR-IIP.
  • Fisher Scientific. (2025, September 07). SAFETY DATA SHEET - Pyrrole.
  • CDH Fine Chemical. (n.d.). PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - Phenylurea.
  • Fisher Scientific. (2024, January 30). SAFETY DATA SHEET - Methylurea.
  • Princeton University. (n.d.). PYROPHORIC CHEMICALS: HANDLING & USE.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - N- PHENYL UREA 97%.
  • ChemicalBook. (2023, November 16). Phenylurea: properties, applications and safety.

Sources

Personal protective equipment for handling 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling & Logistics for 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (CAS 866042-33-3)[1]

Compound Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea[1]

  • CAS Number: 866042-33-3[1]

  • Molecular Formula: C18H17N3O[1]

  • Class: Substituted Phenylurea / Pyrrole derivative[1][2]

Scientific Context: This compound features a urea linker connecting a phenyl group and a benzyl ring substituted with a pyrrole moiety. Structurally, it shares pharmacophore features with kinase inhibitors and urea-based herbicides.[1] Due to the lack of comprehensive toxicological data for this specific research chemical, Universal Precautions must be applied. We utilize a "Read-Across" safety assessment based on structural analogs (e.g., Diuron, substituted phenylureas).[1]

Risk Assessment (Predicted GHS Classification):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) – Based on phenylurea analogs.[1]

  • Skin/Eye Irritation: Category 2 (Irritant) – Urea and pyrrole moieties are known irritants.[1]

  • Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1]

  • Aquatic Toxicity: Acute/Chronic Category 1 or 2 – Substituted phenylureas are persistent environmental pollutants.[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³) until specific potency data confirms otherwise.[1]

Protection ZoneEquipment RequirementTechnical Justification
Respiratory N95 / P2 Mask (Minimum) PAPR (If >1g or outside hood)Prevents inhalation of fine particulates during weighing.[1] Phenylureas can cause methemoglobinemia upon systemic absorption.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min for solid.[1] Note: If dissolved in DMSO, nitrile degradation accelerates; change gloves every 30 mins upon splash contact.
Ocular Chemical Safety Goggles Side shields are insufficient for powders that may aerosolize or solutions that may splash.
Body Tyvek® Lab Coat (Closed front)Cotton coats retain particulates.[1] Tyvek provides a barrier against permeation of organic solutions.[1]

Operational Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystalline residue (indicates leakage).

  • Storage: Store at 2–8°C (desiccated). Pyrrole rings can be sensitive to oxidation; ensure the container is flushed with Argon/Nitrogen after use.[1]

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent vigorous oxidation of the pyrrole ring.

B. Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Substituted ureas are often fluffy, electrostatic solids that disperse easily.

  • Technique:

    • Place a secondary containment tray inside the hood.[1]

    • Tare the vial/boat before opening the source container.[1]

    • Transfer solid gently.[1] Do not tap the spatula on the side of the boat (creates aerosols).[1]

    • Wipe the exterior of the source container with a solvent-dampened wipe (Ethanol) before returning to storage.[1]

C. Solubilization (DMSO/Ethanol)
  • Solvent Choice: DMSO is the preferred solvent for stock solutions (typically soluble up to 50–100 mM).[1]

  • Exothermic Risk: Minimal, but always add solvent to the powder, not vice versa.

  • Vortexing: Cap the vial tightly and seal with Parafilm before vortexing to prevent aerosol leakage.

Emergency Response & Disposal

Spill Management:

  • Solid Spill: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water/detergent) to suppress dust, then wipe up.

  • Solution Spill (DMSO): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if mixed with oxidizers.[1]

  • Decontamination: Wash surface with 10% bleach solution followed by 70% Ethanol.[1]

Waste Disposal:

  • Stream: Segregate into Hazardous Chemical Waste (Solid/Liquid) .

  • Labeling: Clearly tag as "Toxic/Irritant - Phenylurea Derivative."[1]

  • Aquatic Precaution: Zero discharge to drains. Collect all rinsate from glassware.[1]

Visualization: Safe Handling Workflow

SafeHandling Start Start: Compound Retrieval Storage Storage (2-8°C) Check Seal Integrity Start->Storage Weighing Weighing Station (Fume Hood + Anti-Static) Storage->Weighing Transfer in Secondary Container Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Dissolve immediately Spill Spill Event? Weighing->Spill Application Experimental Application (In Vitro / In Vivo) Solubilization->Application Solubilization->Spill Waste Waste Disposal (Segregated Stream) Application->Waste Spill->Application No Decon Wet Wipe Method (No Dust Generation) Spill->Decon Yes Decon->Waste

Figure 1: Operational workflow for handling CAS 866042-33-3, emphasizing containment and spill contingencies.

PPEDecision Task Task Identification Solid Handling Solid Powder Task->Solid Liquid Handling Solutions (DMSO) Task->Liquid Resp Respiratory: N95 or Fume Hood Solid->Resp SkinSolid Gloves: Single Nitrile (5mil) Solid->SkinSolid Eye Eyes: Safety Goggles Solid->Eye Liquid->Resp If Aerosol Risk SkinLiquid Gloves: Double Nitrile (Change <30min) Liquid->SkinLiquid Liquid->Eye

Figure 2: PPE Decision Tree based on physical state, highlighting increased dermal protection for DMSO solutions.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Phenylurea Compounds and Toxicity. Retrieved February 21, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.